REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:10]([OH:12])=[O:11].N([O-])=O.[Na+].[Cu](C#N)[C:22]#[N:23].[C-]#N.[K+].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.O>[Cl:16][C:15]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[C:22]#[N:23] |f:2.3,5.6,7.8.9|
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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95 mL
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Type
|
solvent
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Smiles
|
O
|
Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1Cl
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
7.1 g
|
Type
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reactant
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Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
|
21.7 g
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Type
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reactant
|
Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added to a stirred mixture comprising
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Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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STIRRING
|
Details
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under stirring at 80° C. for one hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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cooled to room temperature
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Type
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STIRRING
|
Details
|
stirred under ice-
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Type
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TEMPERATURE
|
Details
|
cooling
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
to collect insolubles
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Type
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WASH
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Details
|
The insolubles were washed with benzene (100 mL) and ether (100 mL)
|
Type
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ADDITION
|
Details
|
made to pH 2 by addition of conc. hydrochloric acid
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Type
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STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was subjected to extraction with ether (200 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
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DISTILLATION
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Details
|
to distill the solvent off
|
Type
|
CUSTOM
|
Details
|
The residue was repeatedly purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |